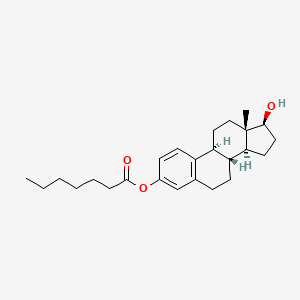

Estradiol 3-heptanoate

Description

Significance of Estradiol (B170435) Esters in Hormonal Biology and Preclinical Pharmacology

Estradiol, a potent natural estrogen, plays a critical role in the development of female secondary sexual characteristics and the regulation of reproductive cycles. wikipedia.org Its functions extend to bone health, the nervous system, and the cardiovascular system. wikipedia.orgnews-medical.net However, when administered in its pure form, particularly orally, estradiol has low bioavailability due to significant first-pass metabolism in the liver. drugbank.comwikipedia.org

To overcome this limitation for research and therapeutic purposes, estradiol is often modified into an ester form. wikipedia.org Esterification converts estradiol into a prodrug, which is an inactive or less active compound that is metabolized into the active parent drug in the body. wikipedia.org The addition of a fatty acid ester chain, such as heptanoate (B1214049), increases the molecule's lipophilicity (its ability to dissolve in fats). iiab.me This increased lipophilicity allows the compound to form a depot within muscle or fat tissue when injected, from which it is slowly released into circulation. wikipedia.org Once released, enzymes called esterases rapidly hydrolyze the ester back into active estradiol. wikipedia.org

This slow-release mechanism is highly significant in preclinical pharmacology as it provides prolonged and stable levels of the hormone from a single administration. This mimics a more physiological hormonal state compared to the sharp peaks and troughs associated with frequent administration of the unmodified hormone, which is crucial for long-term studies on hormonal effects.

Rationale for Esterification at the 3-Position of Estradiol for Research Purposes

The estradiol molecule has two hydroxyl (-OH) groups available for esterification: one at the C3 position on the phenolic A-ring and another at the C17 position on the D-ring. The choice of esterification site is critical and is based on chemical and biological considerations.

The hydroxyl group at the 3-position is phenolic, which makes it chemically distinct from the secondary alcohol group at the C17 position. In chemical research and analysis, the phenolic hydroxyl group at the 3-position is a common target for creating derivatives. nih.gov Historically, specific chemical processes were developed to produce pure estradiol esters at the 3-position. google.com A patented method, for example, describes the treatment of an estrone (B1671321) ester with catalytically activated hydrogen to directly yield the pure 3-position estradiol ester, which was considered an improvement over other methods that produced mixtures. google.com This ability to synthesize a pure, specific compound is a significant advantage in research, ensuring that the observed biological effects are attributable to a single, well-defined molecule. Modifying this position can influence the molecule's interaction with estrogen receptors and its metabolic pathway, making it a key target for developing inhibitors or modulators of estrogenic activity in studies of estrogen-dependent diseases. nih.gov

Overview of Key Academic Research Trajectories for Estradiol 3-heptanoate

This compound, more commonly known in research literature as estradiol enanthate (E2-EN), has been a subject of investigation primarily in the field of hormonal contraception. Research has focused on its pharmacodynamic effects, particularly when used in combination with a progestin.

One key research trajectory involved studying the combination of dihydroxyprogesterone acetophenide (DHPA) and estradiol enanthate (E2-EN) as a once-a-month injectable contraceptive. A study involving healthy women of reproductive age examined the effects of this combination on hormonal levels and ovulation. The results demonstrated that the administration of DHPA/E2-EN effectively inhibited ovulation for at least 30 days. Thirty days after the last injection, circulating estradiol levels remained slightly elevated compared to the normal early follicular phase. Furthermore, the study documented a return to normal ovulatory cycles within 90 days after the treatment was discontinued, indicating a reversible effect on the reproductive system. Such studies are crucial for understanding the efficacy and physiological impact of long-acting hormonal formulations.

Research Data on Estradiol Heptanoate

The following tables provide key data related to the properties and research findings for Estradiol Heptanoate.

Table 1: Chemical and Physical Properties of Estradiol Heptanoate This interactive table details the fundamental chemical and physical characteristics of the compound.

| Property | Value |

| Synonyms | Estradiol enanthate, Estra-1,3,5(10)-triene-3,17-diol (17β)-17-heptanoate |

| Molecular Formula | C25H36O3 |

| Molecular Weight | 384.55 g/mol |

| Appearance | White crystal or crystalline powder |

| Purity | >99% |

| CAS Number | 4956-37-0 |

Data sourced from BOC Sciences.

Table 2: Pharmacodynamic Effects of DHPA and Estradiol Enanthate (E2-EN) Combination This table summarizes the key outcomes from a clinical study on a combination contraceptive formulation.

| Parameter | Observation |

| Ovulation | Inhibited for at least 30 days following administration. |

| Circulating Estradiol | Levels were slightly elevated 30 days after the last injection compared to the normal early follicular phase. |

| Return to Ovulation | Documented within 90 days after cessation of treatment. |

| HDL-Cholesterol | No significant changes observed throughout the study. |

Findings from a study on the combination of dihydroxyprogesterone acetophenide (DHPA) and estradiol enanthate (E2-EN).

Structure

3D Structure

Properties

Molecular Formula |

C25H36O3 |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] heptanoate |

InChI |

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-18-9-11-19-17(16-18)8-10-21-20(19)14-15-25(2)22(21)12-13-23(25)26/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |

InChI Key |

OFPOLYAHWLREAO-BZDYCCQFSA-N |

Isomeric SMILES |

CCCCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |

Canonical SMILES |

CCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Pathways of Estradiol (B170435) 3-heptanoate

The synthesis of Estradiol 3-heptanoate primarily involves the formation of an ester bond at the 3-position hydroxyl group of the estradiol molecule. This phenolic hydroxyl group's reactivity is central to the synthetic strategies employed.

Two principal pathways are recognized for the synthesis of 3-monoesters of estradiol.

The first and most direct method involves the selective esterification of the phenolic 3-hydroxyl group of estradiol. This is typically achieved by reacting estradiol with a heptanoyl halide, such as heptanoyl chloride, or with heptanoic anhydride. To achieve selective monoesterification at the 3-position, the reaction conditions can be controlled, often following a procedure analogous to the Schotten-Baumann reaction. google.com This involves using a suitable solvent like acetone (B3395972) and a base, such as an aqueous alkali hydroxide (B78521) solution, which facilitates the reaction at the more acidic phenolic hydroxyl group over the secondary alcohol at the 17-position. google.com

A second, alternative pathway involves a two-step process starting from estrone (B1671321). google.com In this method, estrone is first esterified at the 3-position to produce estrone 3-heptanoate. Subsequently, the 17-keto group of this intermediate is reduced to a hydroxyl group, yielding the final product, this compound. google.com

Catalysis is particularly relevant in the synthetic pathway that proceeds via an estrone intermediate. The reduction of the 17-keto group of estrone 3-heptanoate to the 17β-hydroxyl group of this compound is accomplished through catalytic hydrogenation. google.com This reaction involves treating the estrone ester with catalytically activated hydrogen. The process is typically carried out in the presence of a metal catalyst. google.com

| Catalyst | Function | Reference |

| Platinum Oxide | Catalyst for the reduction of the 17-keto group. | google.com |

| Palladium | Alternative catalyst for hydrogenation. | google.com |

| Nickel | Alternative catalyst for hydrogenation. | google.com |

| Cobalt | Alternative catalyst for hydrogenation. | google.com |

This catalytic reduction is a crucial step for converting the estrone derivative into the desired estradiol derivative while preserving the 3-ester group. google.com The choice of solvent is also important; aliphatic esters with low boiling points, such as ethyl acetate, are often used. google.com

Following synthesis, the crude product must be purified to isolate this compound from unreacted starting materials and byproducts. The purified compound is then subjected to analytical characterization to confirm its identity, structure, and purity.

Purification:

Recrystallization: This is a common method for purifying the solid product. The crude ester is dissolved in a hot solvent, such as acetone or methanol, and then allowed to cool, causing the purified compound to crystallize. google.comgoogle.com

Chromatography: Flash chromatography is a widely used technique for separating the desired compound from impurities based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). nih.govmdpi.com

Analytical Characterization: The structure and purity of research samples are confirmed using a combination of spectroscopic and chromatographic techniques. nih.govnih.gov

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase C-18 column is often used with a mobile phase like acetonitrile (B52724) and water to determine radiochemical and chemical purity. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the position of the heptanoate (B1214049) group. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. | IR spectra can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the phenolic ring. mdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | MS provides the exact mass of the molecule, confirming its elemental composition. nih.gov |

Chemical Reactivity and Stability Investigations

Understanding the chemical reactivity and stability of this compound is essential for its handling, storage, and application in research settings. Key areas of investigation include its susceptibility to hydrolysis and its behavior under oxidative and reductive conditions.

The stability of the ester bond against hydrolysis (cleavage by water) is a critical characteristic. The ester at the 3-position is a phenolic ester. In steroid diesters, such as a hypothetical Estradiol 3,17-diheptanoate, the phenolic ester at the C-3 position is generally more resistant to hydrolysis under basic conditions than an aliphatic ester at the C-17 position. google.com This differential stability allows for selective hydrolysis, where the 17-ester can be cleaved while leaving the 3-ester intact. google.com This suggests that the this compound bond possesses significant stability, particularly in comparison to esters formed at the 17-hydroxyl group.

| Ester Position | Ester Type | Relative Hydrolytic Stability (Basic Conditions) |

| C-3 | Phenolic Ester | Higher |

| C-17 | Aliphatic Secondary Alcohol Ester | Lower |

The this compound molecule has distinct sites that are susceptible to oxidative and reductive transformations.

Oxidative Transformations: The phenolic A-ring of the estradiol moiety is the primary site for oxidation. nih.govnih.gov Under oxidative conditions, estradiol can be metabolized to form catechol estrogens, which involves hydroxylation of the aromatic ring. nih.govnih.gov This suggests that the A-ring of this compound would be similarly susceptible to oxidative transformation, while the heptanoate chain is relatively stable.

Reductive Transformations: Reductive processes are primarily relevant in the context of synthesis. As described previously, the reduction of the 17-keto group of an estrone 3-ester to a 17β-hydroxyl group is a key reductive transformation used to synthesize this compound. google.com The aromatic A-ring and the ester group are generally stable under these specific catalytic hydrogenation conditions.

Structure-Activity Relationship (SAR) Studies of Estradiol Esters

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as an estradiol ester, correlates with its biological activity. For these prodrugs, the key biological outcome is the rate and duration of the release of active estradiol following administration. The primary structural variables in simple estradiol esters are the length and composition of the fatty acid chain and the site of its attachment to the estradiol molecule, typically at the C3 or C17β position. These factors collectively determine the compound's lipophilicity, rate of hydrolysis, and subsequent pharmacokinetic profile.

Impact of Alkyl Chain Length on Chemical and Biological Properties

The addition of a fatty acid ester to estradiol transforms it into a prodrug, which is biologically inactive until enzymes, specifically esterases, cleave the ester bond to release the parent hormone. A primary determinant of an estradiol ester's pharmacokinetic behavior, particularly its duration of action, is the length of the attached alkyl chain.

Increasing the length of the alkyl chain enhances the lipophilicity (fat solubility) of the estradiol ester. This increased lipophilicity is directly correlated with a longer duration of action when the compound is administered via intramuscular injection. The highly lipophilic ester forms a depot within the muscle tissue or surrounding adipose tissue, from which it is slowly released into the systemic circulation. This slow release, combined with the subsequent enzymatic hydrolysis, results in a sustained elevation of plasma estradiol levels.

Preclinical and clinical research has demonstrated a clear relationship between the number of carbons in the ester chain and the pharmacokinetic profile. Shorter-chain esters are released more quickly from the injection site and are often hydrolyzed more rapidly, leading to a faster onset of action but a shorter duration. Conversely, longer-chain esters exhibit a delayed onset, lower peak concentrations of estradiol, and a significantly extended duration of action.

| Estradiol Ester | Ester Structure | Approximate Time to Peak Plasma Level | Approximate Duration of Elevated Estrogen Levels |

|---|---|---|---|

| Estradiol Benzoate (B1203000) | Aromatic | ~2 days | ~4-5 days |

| Estradiol Valerate (B167501) | 5-carbon chain | ~2 days | ~7-8 days |

| Estradiol Cypionate | 8-carbon chain | ~4 days | ~11 days |

| Estradiol Stearate | 18-carbon chain | Delayed Onset | Markedly Sustained |

Data compiled from preclinical and clinical pharmacokinetic studies. The values represent approximate durations and can vary based on the specific study parameters. nih.govnih.gov

This relationship underscores the principle that by selecting an appropriate alkyl chain length, the pharmacokinetic profile of estradiol can be precisely tailored. This compound, with its 7-carbon chain, would be expected to have a pharmacokinetic profile intermediate between that of the valerate and cypionate esters.

Positional Isomer Effects (e.g., 3- vs. 17-esters) in Preclinical Contexts

Estradiol has two hydroxyl groups available for esterification: the phenolic hydroxyl group at the C3 position and the secondary alcoholic hydroxyl group at the C17β position. The choice of esterification site creates positional isomers (e.g., this compound vs. estradiol 17-heptanoate) and can influence the molecule's properties, although direct preclinical comparisons of simple alkyl ester isomers are not extensively detailed in the available literature.

The hydroxyl group at the C3 position is phenolic and is considered essential for high-affinity binding to the estrogen receptor. The C17β hydroxyl group also contributes to receptor binding and biological activity. Esterification at either position masks the hydroxyl group, rendering the molecule unable to effectively bind to the estrogen receptor. wikipedia.org Therefore, both 3-esters and 17-esters function as prodrugs that require enzymatic hydrolysis to release active 17β-estradiol.

17β-Esters: The vast majority of commercially developed and studied long-acting injectable estradiol prodrugs are 17β-esters. This includes common compounds like estradiol valerate and estradiol cypionate. The secondary ester at the C17β position is readily hydrolyzed by esterases in the blood and tissues. The primary strategy for these compounds involves creating a highly lipophilic molecule that forms a depot upon injection, ensuring a slow release and prolonged therapeutic effect, as discussed previously. Studies on compounds like estradiol 17-stearate show a delayed onset but a markedly sustained estrogenic response, consistent with the requirement for hydrolysis before the molecule can interact with the estrogen receptor. nih.gov

3-Esters: Esterification of the phenolic C3 hydroxyl group also produces inactive prodrugs. Compounds like estradiol 3-acetate and estradiol 3-benzoate have been synthesized and studied. wikipedia.orgwikipedia.org Chemically, phenolic esters and alcoholic esters exhibit different stabilities and may be hydrolyzed by different subsets of esterase enzymes at varying rates. The unique electronic environment of the phenolic ring could influence the rate of cleavage compared to the alcoholic C17β position. However, there is a scarcity of preclinical studies that directly compare the in vivo hydrolysis rates and resulting pharmacokinetic profiles of a C3-ester versus its C17β-ester counterpart (e.g., this compound vs. 17-heptanoate). Research on estradiol 3-acetate has shown it to be an effective prodrug for delivering estradiol when used in a vaginal ring formulation, confirming that 3-esters are readily hydrolyzed in vivo to release the active hormone. nih.gov

Preclinical Pharmacodynamics and Molecular Mechanisms

Prodrug Mechanism and Estradiol (B170435) Regeneration

Estradiol 3-heptanoate is pharmacologically inactive in its ester form. Its therapeutic effects are entirely dependent on its in vivo conversion to 17β-estradiol, the biologically active estrogen. This conversion is a critical step in its mechanism of action.

The regeneration of estradiol from this compound occurs through enzymatic hydrolysis. This reaction is catalyzed by non-specific esterase enzymes that are ubiquitously present in various biological systems, including the liver, blood, and target tissues. These enzymes cleave the heptanoate (B1214049) ester bond at the C3 position of the estradiol molecule, releasing free estradiol and heptanoic acid.

The rate of this hydrolysis is influenced by the properties of the ester itself. For fatty acid esters of estradiol, a longer carbon chain, such as the seven-carbon chain of heptanoate, generally results in greater fat solubility. transfemscience.org This increased lipophilicity leads to a slower rate of release from an intramuscular depot and, consequently, a more prolonged duration of action. transfemscience.org While specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature, the principle of esterase-mediated cleavage is a well-established mechanism for this class of steroid prodrugs.

Following administration, particularly via intramuscular injection, this compound forms a depot in the muscle tissue from which it is slowly released into circulation. The conversion to estradiol is highly efficient. Pharmacokinetic studies in postmenopausal women receiving a 10 mg intramuscular injection of estradiol enanthate calculated an absorption half-life of 0.46 days and an elimination half-life of 5.57 days for the resulting estradiol. nih.gov Peak serum levels of estradiol are typically observed between 3 to 8 days post-injection. wikipedia.org The sustained release and subsequent hydrolysis provide a steady generation of estradiol over an extended period, with estradiol levels returning to baseline approximately 20 to 30 days after a single 10 mg injection. wikipedia.org This demonstrates an efficient and prolonged conversion from the prodrug to the active hormone in vivo.

Estrogen Receptor Interactions and Ligand Dynamics

The physiological effects of estradiol, liberated from its heptanoate prodrug, are mediated through its interaction with two primary subtypes of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org

Estradiol binds with high affinity to both ERα and ERβ. wikipedia.org Saturation ligand-binding analyses have determined specific dissociation constants (Kd) for this interaction. In one study using in vitro synthesized human ERα and rat ERβ, the Kd for a radiolabeled estradiol analog was 0.1 nM for ERα and 0.4 nM for ERβ, indicating a very strong binding interaction for both subtypes, albeit with a slightly higher affinity for ERα. nih.govoup.com Another study reported Kd values of 17β-estradiol for human ERα isoforms to be in the picomolar range (e.g., 119.4 pM for ER66). nih.gov The high affinity of estradiol for these receptors ensures its retention in target cells and subsequent biological activity. oup.com

The table below summarizes the binding affinity of estradiol for the two main estrogen receptor subtypes based on reported dissociation constants (Kd).

| Receptor Subtype | Ligand | Binding Affinity (Kd) | Source |

| Human ERα | 16α-iodo-17β-estradiol | 0.1 nM | nih.gov |

| Rat ERβ | 16α-iodo-17β-estradiol | 0.4 nM | nih.gov |

| Human ERα (ER66) | 17β-estradiol | 119.4 pM | nih.gov |

| Human ERα (ER46) | 17β-estradiol | 433.7 pM | nih.gov |

Lower Kd values indicate higher binding affinity.

The binding of estradiol to the ligand-binding domain (LBD) of an estrogen receptor is a critical event that induces a significant conformational change in the receptor protein. nih.gov This ligand-induced structural rearrangement is a prerequisite for the receptor's transcriptional activity. nih.gov Upon binding estradiol, the ER undergoes a transition to an active conformation. This change involves the repositioning of a key structural element, helix 12, in the LBD. nih.gov This repositioning creates a specific surface on the receptor that is recognized by other proteins, leading to the modulation of gene expression. oup.com Different ligands can induce distinct conformational changes, which explains the varying biological effects of different estrogen receptor modulators. nih.govduke.edu Estradiol, as a potent agonist, induces a conformation that is optimal for transcriptional activation. nih.govnih.gov

The estradiol-induced active conformation of the estrogen receptor facilitates its interaction with a class of proteins known as coactivators. oup.com The altered surface of the LBD, specifically the groove formed by the repositioned helix 12, serves as a docking site for coactivator proteins. nih.gov These coactivators, such as members of the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, SRC-3), possess motifs (LXXLL motifs) that bind to this specific surface on the ER. nih.gov The recruitment of these coactivators is an essential step in initiating the transcription of estrogen-responsive genes. oup.com

The process can be sequential, with primary coactivators like SRC-3 being recruited first, which then serve as scaffolds to recruit secondary coactivators such as p300/CBP and CARM1. nih.gov This assembly of a multi-protein complex at the promoter region of target genes ultimately leads to the modulation of gene transcription. The specific conformation induced by estradiol strongly favors the recruitment of coactivators over corepressors, leading to its characteristic agonistic effects. oup.com

Cellular and Molecular Signaling Pathways Modulated by this compound

This compound functions as a prodrug, being metabolized in the body to its active form, estradiol. The cellular and molecular effects are therefore mediated by estradiol, which engages with multiple signaling pathways to exert its physiological effects. These pathways are broadly categorized into genomic and non-genomic actions, which ultimately converge to regulate complex biological processes.

Modulation of Intracellular Signaling Cascades (e.g., MAPK, PI3K)

Estradiol is a potent modulator of key intracellular signaling cascades that are central to cell survival, proliferation, and metabolism, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways. nih.govnih.gov

PI3K/Akt Pathway: Estradiol can activate the PI3K/Akt pathway through several mechanisms. Membrane-associated ERα can directly interact with the p85 regulatory subunit of PI3K, leading to the activation of Akt. nih.gov This pathway is crucial for promoting cell survival by inhibiting apoptosis. frontiersin.org Estradiol's activation of the PI3K/Akt pathway can also occur downstream of its interaction with growth factor signaling, such as the insulin-like growth factor-1 receptor (IGF-1R). frontiersin.org This cascade is implicated in the regulation of genes related to cell proliferation and apoptosis. frontiersin.org

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical target of estradiol signaling. Activation can be initiated rapidly via membrane ERs and GPER, often through the transactivation of receptors like EGFR. nih.govresearchgate.net This leads to the phosphorylation and activation of ERK1/2. Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors and even the nuclear ERs themselves, creating a feedback loop that integrates rapid and long-term signaling. pnas.orgnih.gov This pathway is heavily involved in promoting cell proliferation. nih.govfrontiersin.org

The activation of these cascades by estradiol is not mutually exclusive; they often operate in parallel and exhibit significant crosstalk, allowing for fine-tuned regulation of cellular responses.

Preclinical Biological Activity and Cellular Responses

The molecular signaling events initiated by estradiol translate into a diverse range of biological activities and cellular responses, as demonstrated in numerous preclinical experimental models.

Effects on Cell Proliferation and Differentiation in In Vitro Systems

Estradiol's influence on cell proliferation and differentiation is highly context-dependent, varying with cell type, dose, and the specific receptor population expressed.

Cell Proliferation: In many cell types, estradiol acts as a mitogen, promoting proliferation. This effect is often mediated by the activation of the MAPK/ERK and PI3K/Akt signaling pathways. nih.gov For instance, studies have shown that 17β-estradiol significantly enhances the proliferation of human bone marrow mesenchymal stromal cells in vitro. nih.gov Similarly, sex-matched estradiol stimulation has been found to increase the proliferation index in primary human dermal fibroblasts and human umbilical vein endothelial cells (HUVECs) from female donors. biorxiv.org However, in some contexts, estradiol analogs can have antiproliferative effects, particularly in cancer cell lines where they can disrupt microtubule formation and induce apoptosis. nih.gov

Cell Differentiation: Estradiol also plays a key role in guiding cell differentiation. In the developing pituitary of chick embryos, estradiol was shown to promote gonadotroph differentiation, with higher doses being required for the differentiation of luteinizing hormone (LH)-secreting cells. researchgate.net This effect was mediated by estrogen receptors, highlighting a direct role for estradiol in the developmental programming of specific cell lineages. researchgate.net

Table 1: Selected In Vitro Effects of Estradiol on Cell Proliferation and Differentiation

| Cell Type | Species/Origin | Effect | Key Findings |

|---|---|---|---|

| Bone Marrow Mesenchymal Stromal Cells | Human | Proliferation | 17β-estradiol (10⁻⁸ and 10⁻¹⁰ M) significantly increased cell proliferation after 4-6 days of treatment. nih.gov |

| Human Dermal Fibroblasts (XX donor) | Human | Proliferation | Estradiol treatment significantly increased the Ki67 proliferation index by over 40%. biorxiv.org |

| Human Umbilical Vein Endothelial Cells (HUVEC, XX donor) | Human | Proliferation | Estradiol treatment significantly increased the Ki67 index. biorxiv.org |

| Pituitary Cells | Chick Embryo | Proliferation & Differentiation | Lower doses of estradiol significantly affected cell proliferation, while higher doses were required for luteinizing hormone (LH) secreting cell differentiation. researchgate.net |

| HeLa (Cervical Carcinoma) Cells | Human | Inhibition of Proliferation | A novel estradiol analog (ESE-16) at 0.2 μM had a significant inhibitory effect by disrupting microtubules and inducing apoptosis. nih.gov |

Modulation of Cellular Metabolism (e.g., glucose, lipid, mitochondrial bioenergetics) in Experimental Models

Estradiol is a master regulator of energy metabolism, exerting profound effects on glucose handling, lipid distribution, and mitochondrial function. nih.gov

Glucose Metabolism: Estradiol generally improves glucose homeostasis. It has been shown to enhance glucose-stimulated insulin (B600854) secretion from pancreatic islets and improve hepatic glucose utilization. mdpi.comjci.org In skeletal muscle, estradiol can improve glucose uptake by inducing the expression and translocation of the glucose transporter type 4 (GLUT4) to the cell membrane. oup.com These actions contribute to increased insulin sensitivity and better glycemic control. jci.orgnih.gov

Lipid Metabolism: Estradiol plays a crucial role in regulating lipid metabolism and body fat distribution. nih.gov In animal models, estradiol supplementation has been shown to reverse the adverse effects of estrogen deficiency on visceral fat accumulation. nih.gov It achieves this by up-regulating genes associated with fatty acid metabolism in visceral adipose tissue, promoting the use of lipids as an energy substrate. nih.govnih.gov

Mitochondrial Bioenergetics: A key target of estradiol's metabolic actions is the mitochondrion. nih.gov Estradiol enhances mitochondrial bioenergetics by up-regulating genes involved in mitochondrial biogenesis and the electron transport chain. nih.govbioscientifica.com This leads to increased mitochondrial capacity for oxidative phosphorylation and more efficient ATP generation. nih.gov Studies in skeletal muscle and liver have demonstrated that estradiol treatment can counteract impaired mitochondrial function, leading to reduced oxidative stress. bioscientifica.combioscientifica.com This potentiation of mitochondrial function is a critical mechanism underlying many of estradiol's protective effects on cellular health. nih.govaimspress.com

Table 2: Effects of Estradiol on Cellular Metabolism in Experimental Models

| Metabolic Area | Model System | Key Findings |

|---|---|---|

| Glucose Metabolism | Mouse Islets & Hepatocytes | Estradiol increased glucose-stimulated insulin secretion and improved hepatic glucose utilization. mdpi.com |

| Skeletal Muscle (Mouse Model) | Estradiol improved muscle glucose uptake by inducing GLUT4 expression and translocation. oup.com | |

| Lipid Metabolism | Visceral Adipose Tissue (Mouse Model) | Estradiol supplementation reversed visceral fat accumulation by up-regulating genes for fatty acid metabolism. nih.gov |

| Mitochondrial Bioenergetics | Rat Skeletal Muscle & L6E9 Myotubes | Estradiol upregulated markers of mitochondrial biogenesis and function. bioscientifica.com |

| Rat Liver & HepG2 Hepatocytes | Estradiol enhanced mitochondrial biogenesis and function, leading to reduced oxidative stress and lipid accumulation. bioscientifica.com | |

| Primary Neurons & Glia | Estradiol increased maximal mitochondrial respiration and protected against inhibitors of the electron transport chain. nih.gov |

Impact on Tissue-Specific Biological Endpoints in Animal Models

This compound, as a long-acting estrogen, is anticipated to influence various physiological processes in a tissue-specific manner. Preclinical studies in animal models, often utilizing other estradiol esters as surrogates, provide insights into its potential pharmacodynamic effects on lipid profiles, bone metabolism, and cervical mucus properties.

Lipid Profiles in Goats

While specific data on the impact of this compound on lipid profiles in goats is not available, studies on the effects of estrogens on lipid metabolism in other animal models can offer valuable insights. Estrogens are known to play a significant role in modulating lipid and cholesterol profiles.

In castrated rats, for example, the administration of estradiol has been shown to decrease the total esterified cholesterol content. This suggests a potential role for estradiol esters in influencing cholesterol metabolism. Furthermore, research in ovariectomized rats has demonstrated that estrogens can modulate lipid profiles, with some effects potentially mediated through pathways independent of the classic estrogen receptor.

It is important to note that the metabolic response to estrogens can vary between species. Therefore, direct studies are necessary to elucidate the specific effects of this compound on the lipid profiles of goats.

Bone Metabolism in Animals

Estrogens are critical regulators of bone metabolism in both males and females. mdpi.comnih.gov Preclinical studies in various animal models have consistently demonstrated the profound effects of estrogens on bone turnover. In ovariectomized rats, a common model for postmenopausal osteoporosis, estrogen deficiency leads to increased bone turnover and subsequent bone loss. nih.gov Estrogen replacement therapy in these models has been shown to prevent this bone loss. nih.gov

The mechanism of action involves the regulation of bone resorption and formation. 17β-estradiol, the active form of estrogen, is known to inhibit bone resorption. nih.gov Studies utilizing long-term estrogen replacement therapy in surgically postmenopausal cynomolgus monkeys have been conducted to assess the effects on bone turnover. nih.gov While this particular study did not show a significant effect of long-term estrogen replacement therapy on osteophyte area or histomorphometry parameters within periarticular tibial osteophytes, it highlighted site-specific differences in bone turnover. nih.gov

The general understanding from various animal models is that estrogens play a crucial role in maintaining bone homeostasis. Long-acting estrogens like this compound are expected to exert a sustained effect on bone tissue, potentially contributing to the maintenance of bone mineral density and the regulation of bone turnover.

Table 1: Effects of Estrogen on Bone Turnover Markers in Ovariectomized Rats

| Parameter | Control (Ovariectomized) | Estrogen-Treated (Ovariectomized) |

| Bone Formation Rate | Increased | Reduced |

| Bone Resorption Markers | Increased | Reduced |

This table represents generalized findings from multiple studies on the effects of estrogen in ovariectomized rat models and is not specific to this compound.

Cervical Mucus Properties

The physical and biochemical properties of cervical mucus are heavily influenced by hormonal fluctuations, particularly estrogen levels. In various animal models, including cows and ewes, estrogens have been shown to alter the characteristics of cervical mucus, making it more permissible to sperm penetration during the estrous period. nih.govunit.no

Under the influence of estrogens, cervical mucus typically becomes more abundant, watery, and less viscous. unit.no Studies in cows have demonstrated that increased estrogen concentrations are associated with changes in the physical properties of cervical mucus. nih.gov The crystallization pattern of cervical mucus, often referred to as "ferning," is also dependent on estrogen levels. nih.gov

While direct research on this compound's effect on cervical mucus is lacking, its nature as a long-acting estrogen suggests it would induce and maintain these characteristic changes in cervical mucus properties over a prolonged period. This would be consistent with the known physiological actions of estradiol in preparing the female reproductive tract for fertilization.

Table 2: Influence of Estrogen on Cervical Mucus Properties in Animal Models

| Property | Low Estrogen State | High Estrogen State |

| Volume | Scant | Abundant |

| Viscosity | High | Low |

| Water Content | Low | High |

| Crystallization (Ferning) | Absent or minimal | Present and well-defined |

This table summarizes the general effects of estrogen on cervical mucus as observed in various animal models and is not specific to this compound.

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Kinetics in Preclinical Models

Estradiol (B170435) 3-heptanoate, an ester of estradiol, is designed as a long-acting prodrug. Its pharmacokinetic profile is largely defined by its slow absorption from injection sites and its subsequent distribution and conversion to the active hormone, estradiol.

Following intramuscular injection, particularly in an oil solution, Estradiol 3-heptanoate exhibits a pronounced depot effect. wikipedia.orgpfizer.com This is attributed to its increased lipophilicity compared to unesterified estradiol, which causes it to be released slowly from the localized deposit in muscle and fat tissue. wikipedia.orgtransfemscience.org The esterification at the 3-position with heptanoic acid creates a molecule that is gradually absorbed into circulation. wikipedia.orgpfizer.com

The rate of absorption and the duration of action are directly related to the length of the fatty acid ester chain. wikipedia.org Longer-chain esters, such as heptanoate (B1214049), are generally released more slowly from the depot compared to shorter-chain esters like estradiol valerate (B167501) or benzoate (B1203000). wikipedia.orgnih.gov Studies comparing various estradiol esters have shown that the duration of elevated estrogen levels is prolonged with esters that have longer side chains. For instance, estradiol cypionate (an eight-carbon ester) provides elevated estrogen levels for approximately 11 days, whereas the shorter benzoate ester lasts only 4-5 days. nih.gov This principle underlies the sustained-release profile of this compound, where the slow release from the depot ensures a prolonged therapeutic effect. wikipedia.org After a single intramuscular injection of 10 mg of estradiol enanthate (heptanoate), the elimination half-life has been reported to be between 5.6 and 7.5 days. wikipedia.org

The transdermal delivery of estradiol esters, including the heptanoate form, has been investigated as a method to bypass first-pass metabolism in the liver. nih.gov In vitro studies using skin permeation cells have demonstrated that estradiol esters can penetrate the skin. tandfonline.comresearchgate.net During this permeation process, the esters undergo bioconversion, primarily mediated by esterase enzymes present in the skin, to regenerate the active estradiol. tandfonline.comresearchgate.net

Research indicates that estradiol esters are completely converted to estradiol during their passage through the skin. tandfonline.com The rate at which this enzymatic regeneration occurs is dependent on the specific ester. In comparative studies, the rate of estradiol regeneration from various prodrugs was found to follow a specific order, with estradiol heptanoate showing a moderate rate of conversion. tandfonline.comresearchgate.net

Table 1: Relative Rate of Estradiol Regeneration from Prodrugs in Skin Models

| Estradiol Ester | Relative Rate of Regeneration |

|---|---|

| Diacetate | Fastest |

| Valerate | Fast |

| Heptanoate | Moderate |

| Cypionate | Slow |

| Acetate | Slowest |

Source: Based on data from in vitro skin permeation studies. tandfonline.comresearchgate.net

This bioconversion within the skin is a critical step, as the prodrug itself has minimal affinity for estrogen receptors. wikipedia.org The controlled release and subsequent hydrolysis in the skin allow for sustained systemic delivery of the active hormone. nih.gov

Once absorbed into the systemic circulation, this compound acts as a carrier for estradiol. The ester itself is widely distributed before being hydrolyzed in various tissues. pfizer.com Following hydrolysis, the resulting estradiol is distributed throughout the body in a manner similar to endogenously produced estradiol. pfizer.com

Animal studies using radiolabeled estradiol have shown distribution to key estrogen-sensitive tissues. nih.govnih.gov In female mice, after administration, radioactivity has been traced to the uterus, as well as other tissues including parts of the brain. nih.gov Studies of the uterine endometrium in rats show a high concentration of estradiol receptors, indicating it as a primary target tissue. nih.gov The distribution extends to the mammary gland, which is another E2-sensitive organ frequently studied in preclinical models. nih.gov The lipophilicity of the ester may also lead to its sequestration in adipose tissue, which can act as a further reservoir for the slow release of the active hormone. nih.govdrugbank.com

Metabolic Pathways of this compound and its Ester Metabolites

The biotransformation of this compound is a two-stage process. It begins with the hydrolysis of the ester bond, releasing estradiol, followed by the well-documented Phase I and Phase II metabolism of estradiol itself.

This compound is a prodrug that is metabolically inactive until it is hydrolyzed. wikipedia.org The rate-limiting step in its metabolism is the cleavage of the ester bond by carboxyl esterases. nih.govnih.gov These enzymes are ubiquitous, found in the liver, blood plasma, and various other tissues. wikipedia.orgvulcanchem.com

The hydrolysis reaction cleaves the heptanoate group from the estradiol molecule. The primary products of this esterase-mediated reaction are:

Estradiol (17β-estradiol)

Heptanoic acid vulcanchem.com

This enzymatic cleavage is essential to generate the biologically active estradiol, which can then bind to estrogen receptors and elicit a physiological response. wikipedia.orgnih.gov The prolonged action of this compound is therefore due to the slow, continuous release of estradiol from this hydrophobic reservoir via esterase activity. nih.gov

After hydrolysis releases estradiol, the molecule undergoes extensive Phase I metabolism, primarily through oxidation. nih.gov This process is catalyzed by a variety of cytochrome P450 (CYP) enzymes, which are abundant in the liver and also present in extrahepatic tissues such as the breast and uterus. drugbank.comdutchtest.com The main Phase I metabolic reaction for estradiol is hydroxylation, which can occur at several positions on the steroid molecule. nih.govwikipedia.org

The principal hydroxylation pathways lead to the formation of catechol estrogens and estriol (B74026):

2-Hydroxylation: This is the major metabolic pathway in the liver, leading to the formation of 2-hydroxyestradiol (B1664083). drugbank.com This reaction is mainly catalyzed by CYP1A2 and CYP3A4 in the liver, and by CYP1A1 in extrahepatic tissues. drugbank.comacs.org

4-Hydroxylation: This pathway produces 4-hydroxyestradiol (B23129) and is predominantly catalyzed by the enzyme CYP1B1. drugbank.comwikipedia.org CYP1B1 is highly expressed in estrogen target tissues like the breast and uterus. drugbank.com

16α-Hydroxylation: This reaction leads to the formation of estriol (16α-hydroxyestradiol) and is catalyzed by enzymes including CYP1A2 and CYP3A4. acs.orgbio-rad.com

These hydroxylated metabolites have different biological activities and subsequent metabolic fates. nih.govwikipedia.org For example, 2-hydroxyestradiol is generally considered protective, while 4-hydroxyestradiol has been implicated in carcinogenic processes due to its ability to generate free radicals. drugbank.com

Table 2: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation

| CYP450 Enzyme | Primary Hydroxylation Product(s) | Primary Location(s) |

|---|---|---|

| CYP1A1 | 2-hydroxyestradiol | Extrahepatic tissues (e.g., breast, uterus) |

| CYP1A2 | 2-hydroxyestradiol, Estriol | Liver |

| CYP1B1 | 4-hydroxyestradiol | Extrahepatic tissues (e.g., breast, uterus, ovary) |

| CYP3A4 | 2-hydroxyestradiol, Estriol | Liver |

Source: Compiled from multiple studies on estrogen metabolism. drugbank.comwikipedia.orgacs.orgbio-rad.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-hydroxyestradiol |

| 4-hydroxyestradiol |

| Estradiol |

| This compound |

| Estradiol acetate |

| Estradiol benzoate |

| Estradiol cypionate |

| Estradiol diacetate |

| Estradiol valerate |

| Estriol |

Phase II Metabolism of Estradiol and its Esters (e.g., Glucuronidation, Sulfation)

Phase II metabolism, or conjugation, is a critical pathway for the detoxification and elimination of estradiol. upol.cz After estradiol is liberated from its heptanoate ester, it undergoes conjugation reactions that significantly increase its water solubility, facilitating its excretion from the body. longdom.org The primary Phase II pathways for estradiol are glucuronidation and sulfation. nih.gov

Glucuronidation: This is a major detoxification pathway where glucuronic acid is attached to estradiol, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. upol.czlongdom.org This process converts estradiol into more polar, water-soluble glucuronide conjugates, such as estradiol 17β-D-glucuronide (E217G), which can then be more readily excreted. nih.govwikipedia.org In humans, UGTs are responsible for the metabolism of a significant portion of clinical drugs and endogenous compounds like steroid hormones. upol.cz

Sulfation: This process involves the transfer of a sulfonate group to estradiol, mediated by sulfotransferase (SULT) enzymes. longdom.orgnih.gov This conjugation also increases the polarity of the molecule for easier elimination. longdom.org The key enzymes responsible for the sulfation of estradiol (E2) and its primary metabolite estrone (B1671321) (E1) are SULT1A1, SULT1E1, and SULT2A1. nih.gov SULT1E1, also known as estrogen sulfotransferase (EST), is considered the principal enzyme for this reaction. nih.gov The resulting sulfate (B86663) conjugates, like estrone sulfate and estradiol sulfate, are a significant portion of circulating estrogens. wikipedia.org These reactions are reversible, and the de-conjugation of sulfated steroids by the enzyme steroid sulfatase (STS) can create a local pool of active hormones in certain tissues. nih.gov

| Reaction Type | Enzyme Family | Specific Enzyme Example | Substrate | Product | Effect |

|---|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT2B7 | Estradiol | Estradiol glucuronide | Increases water solubility for excretion. upol.czlongdom.org |

| Sulfation | Sulfotransferases (SULTs) | SULT1E1 (EST) | Estradiol, Estrone | Estradiol sulfate, Estrone sulfate | Increases polarity; creates a circulating reservoir of inactive hormone. longdom.orgnih.gov |

Microbial Biotransformation Studies for Novel Metabolite Identification

Microbial systems serve as valuable tools for investigating steroid metabolism and identifying novel metabolites that may not be produced through conventional mammalian pathways. researchfloor.org Various bacteria, including species from the genera Rhodococcus and Sphingomonas, have been shown to degrade estrogens, often using them as a sole carbon source. nih.govnih.govnih.gov These microbial transformation studies can elucidate unique catabolic pathways.

For instance, research on the actinobacterium Rhodococcus sp. strain B50 has been instrumental in identifying genes and metabolites involved in the degradation of the estrogen A and B rings. nih.govbiorxiv.org Studies using this and other bacteria have identified novel metabolites formed through oxygenolytic cleavage, meta-cleavage, and β-oxidation. nih.govnih.gov One study identified 4-norestrogenic acid as an unprecedented C17 estrogen metabolite in E1-degrading bacterial strains. nih.gov Another highlighted the identification of novel CoA-ester intermediates during the degradation process in actinobacteria, which provides insight into the biochemical mechanisms of estrogen ring cleavage. nih.gov

The gut microbiota also plays a significant role in metabolizing estrogens. researchfloor.org Gut microbes can enzymatically reactivate conjugated estrogens that have been excreted into the bile, thereby influencing systemic hormone levels. researchfloor.org

| Microorganism | Starting Compound | Novel Metabolite(s) Identified | Significance |

|---|---|---|---|

| Sphingomonas sp. strain KC8 | Estrone (E1) | 4-hydroxyestrone, meta-cleavage product, pyridinestrone acid | Identified initial metabolites in the oxygenolytic cleavage of the estrogen A ring. nih.gov |

| Rhodococcus sp. strain B50 | Estrone (E1) | 4,5-seco-estrogenic acid, Novel CoA-esters | Elucidated a distinct actinobacterial degradation pathway involving A/B ring cleavage. nih.gov |

| Denitratisoma oestradiolicum | 17β-Estradiol (E2) | CO₂ and H₂O | Demonstrates complete anaerobic degradation of estradiol to basic components. nih.gov |

Excretion Routes and Kinetics in Animal Systems

The excretion of estradiol and its metabolites primarily occurs via urine and feces. wikipedia.org The lipophilic nature of estradiol esters means they are not directly excreted in the urine. oup.com Instead, after the ester is hydrolyzed to estradiol and subsequently metabolized via Phase II conjugation, the resulting hydrophilic sulfate and glucuronide conjugates are readily eliminated through the kidneys into the urine. oup.com A portion of these conjugates can also be excreted into the bile and eliminated via the feces. researchfloor.org

Preclinical studies in rats demonstrate the significant difference in the metabolic kinetics between free estradiol and its long-chain fatty acid esters. nih.gov While estradiol is cleared from the blood and metabolized very rapidly (half-life of ~2 minutes), its esters exhibit dramatically slower rates of metabolism. nih.gov For example, the metabolic half-lives for estradiol-17-stearate and arachidonate (B1239269) in rats were found to be 580 and 365 minutes, respectively. nih.gov This prolonged action is due to the slow release of estradiol from the ester form, which acts as a hydrophobic reservoir. nih.gov

The length of the ester chain influences the pharmacokinetic profile. Comparative studies, often conducted in humans but reflecting general principles applicable to animal systems, show that esters with longer side chains, like cypionate, are absorbed more slowly and provide a longer duration of elevated estrogen levels compared to esters with shorter chains like valerate or benzoate. nih.gov Following intramuscular injection, estradiol cypionate results in peak estradiol levels at approximately 4 days, with levels remaining elevated for about 11 days. nih.gov

| Compound | Animal Model | Key Kinetic Parameter | Finding |

|---|---|---|---|

| Estradiol | Rat | Metabolic Half-life (t½) | ~2 minutes nih.gov |

| Estradiol-17-stearate | Rat | Metabolic Half-life (t½) | 580 minutes nih.gov |

| Estradiol-17-arachidonate | Rat | Metabolic Half-life (t½) | 365 minutes nih.gov |

| Estradiol Esters (general) | General | Primary Excretion Route | Metabolites (glucuronide/sulfate conjugates) excreted in urine and feces. oup.comwikipedia.org |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental for separating Estradiol (B170435) 3-heptanoate from related substances and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of Estradiol 3-heptanoate. Reverse-phase HPLC methods are commonly utilized for this purpose. sielc.com A typical HPLC system for analyzing estrogen compounds might employ a C18 column, such as a Discovery HS C18, with a gradient mobile phase consisting of acetonitrile (B52724), methanol, and a buffer like potassium phosphate (B84403). sigmaaldrich.com Detection is often carried out using a UV detector at a specific wavelength, for instance, 220 nm. sigmaaldrich.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com HPLC methods can be scaled for preparative separation to isolate impurities for further characterization. sielc.com Certificates of analysis for Estradiol Enanthate often report purity levels determined by HPLC, with values typically exceeding 95%. lgcstandards.comlgcstandards.com

Table 1: Example HPLC Conditions for Estrogen Analysis

| Parameter | Condition |

|---|---|

| Column | Discovery HS C18, 15 cm x 4.6 mm, 5 µm particles |

| Mobile Phase | A: 10 mM potassium phosphate (pH 7.01) B: Acetonitrile C: Methanol |

| Gradient | 80% A, 15% B, 5% C for 5 min, then to 40% A, 45% B, 15% C in 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV, 220 nm |

| Injection Vol. | 10 µL |

This table is based on a method for analyzing conjugated estrogens and serves as an illustrative example of typical HPLC parameters. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of steroids like estradiol and its derivatives. leeder-analytical.com It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. leeder-analytical.com For trace-level identification, full scan and selected ion monitoring (SIM) modes can be employed. leeder-analytical.com The sensitivity of GC-MS can be significantly enhanced through derivatization, a process that modifies the analyte to improve its chromatographic behavior and ionization efficiency. researchgate.net For instance, in the analysis of estradiol, derivatizing agents can be used to increase sensitivity in negative chemical ionization (NCI) mode, allowing for detection at picogram levels. scispec.co.th A study on the trace analysis of oestradiol bis-tert-butyldimethylsilyl ether using a tandem double-focusing/quadrupole GC-MS instrument reported a detection limit below 10 pg. nih.gov

Mass Spectrometry-Based Approaches for Complex Biological Matrices

Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for analyzing this compound and its metabolites in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying estrogen metabolites in biological matrices such as serum and plasma. nih.govbiorxiv.org This technique is crucial because estrogen metabolites are often present at very low physiological levels. nih.gov LC-MS/MS methods have been developed to overcome the challenges of low ionization efficiency of estrogens by employing chemical derivatization. biorxiv.org For example, derivatization with dansyl chloride can significantly improve the sensitivity of estrogen detection. scispace.com A fast and robust LC-MS/MS method for measuring underivatized estradiol in human serum has been developed using a Titan C18 column and a mobile phase of ammonium (B1175870) fluoride (B91410) and methanol, with detection by electrospray ionization in negative mode (ESI-). sigmaaldrich.com This approach allows for the direct analysis of crude reaction mixtures, minimizing the need for extensive sample preparation. researchgate.net

Table 2: Example LC-MS/MS Parameters for Estradiol Analysis

| Parameter | Condition |

|---|---|

| Column | Titan C18, 10 cm x 2.1 mm, 1.9 µm particles |

| Mobile Phase | A: 0.2 mM ammonium fluoride B: Methanol |

| Gradient | 40% to 82% B in 4.6 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Detector | MS, ESI(-), MRM |

| Injection Vol. | 20 µL |

This table is based on a method for analyzing underivatized estradiol in human serum. sigmaaldrich.com

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS/MS), is a powerful tool for the structural elucidation of unknown metabolites. nih.govleeder-analytical.com HRMS provides highly accurate mass measurements (sub-ppm), which aids in determining the elemental composition of a molecule. leeder-analytical.com This technique is particularly valuable in metabolomics studies to identify previously uncharacterized metabolites. nih.gov For instance, a metabolomics study using an HPLC-LTQ-Orbitrap system was able to identify a potential biomarker for estradiol administration in cattle. nih.gov The use of isotopic labeling in conjunction with LC-HRMS/MS can further assist in confirming metabolite structures and differentiating them from endogenous interferences. nih.gov The detailed analysis of high-resolution MS/MS spectra allows for the elucidation of fragmentation pathways, which is critical for confirming the structure of metabolites. nih.gov

Spectroscopic Characterization Methods for Research Samples

Spectroscopic techniques provide definitive structural information for research-grade samples of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, with characteristic chemical shifts for the aromatic protons and the ester carbonyl carbon serving as identity markers. smolecule.com Infrared (IR) spectroscopy is employed for the rapid identification of functional groups, with the ester carbonyl stretch appearing at a characteristic frequency. smolecule.comiarc.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Both ¹H and ¹³C NMR are instrumental in the analysis of estradiol derivatives. nih.gov In the ¹H NMR spectrum of estradiol, characteristic signals for the aromatic protons of the A-ring and the protons of the steroidal backbone are observed. hmdb.caresearchgate.net The addition of the heptanoate (B1214049) group at the 3-position of the estradiol core introduces new signals corresponding to the protons of the seven-carbon ester chain. The chemical shifts and coupling patterns of these protons provide definitive evidence of the esterification at the 3-hydroxyl group.

Similarly, ¹³C NMR spectroscopy is employed to identify all carbon atoms within the molecule. nih.gov The spectrum of this compound will show distinct signals for the carbonyl carbon of the heptanoate ester and the aliphatic carbons of the acyl chain, in addition to the 18 carbons of the estradiol skeleton. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be utilized to establish the connectivity between protons and carbons, further solidifying the structural assignment. nih.gov These advanced experiments are particularly useful in differentiating between isomers and confirming the precise location of the ester linkage. nih.govmdpi.com

Table 1: Representative NMR Data for Estradiol Derivatives

| Nucleus | Estradiol (Parent Compound) Chemical Shift (ppm) | Expected Chemical Shift Changes for this compound |

|---|---|---|

| ¹H (Aromatic) | ~6.5-7.2 | Minor shifts due to esterification at C3-OH |

| ¹H (C18-CH₃) | ~0.7-0.8 | Minimal change |

| ¹H (Heptanoate Chain) | Not Applicable | New signals in the ~0.8-2.5 ppm range |

| ¹³C (C3) | ~155 | Shift due to esterification |

| ¹³C (C17) | ~81 | Minimal change |

| ¹³C (Heptanoate C=O) | Not Applicable | Signal around 170-175 ppm |

| ¹³C (Heptanoate Chain) | Not Applicable | New signals in the aliphatic region |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are complementary techniques that provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. biopolymers.org.ua The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. scispace.comresearchgate.net Key vibrational frequencies include:

O-H Stretch: The broad absorption band corresponding to the hydroxyl group in the parent estradiol molecule (around 3200-3600 cm⁻¹) will be absent or significantly diminished at the 3-position, confirming esterification. A sharp peak for the remaining 17-hydroxyl group will be present.

C=O Stretch: A strong, sharp absorption band will appear in the region of 1700-1750 cm⁻¹, which is characteristic of the carbonyl group of the heptanoate ester.

C-O Stretch: The C-O stretching vibrations of the ester linkage will be observable in the fingerprint region (around 1000-1300 cm⁻¹). researchgate.net

C-H Stretch: Absorptions corresponding to the sp² C-H bonds of the aromatic ring and the sp³ C-H bonds of the steroid nucleus and the heptanoate chain will also be present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a quantitative analytical method used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.seej-eng.org The technique is based on the principle that molecules containing π-electrons or non-bonding electrons can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For this compound, the phenolic A-ring of the steroid nucleus is the primary chromophore. This aromatic ring gives rise to a characteristic absorption maximum (λmax) in the UV region, typically around 280 nm, which is consistent with other estradiol derivatives. scielo.brresearchgate.net While UV-Vis spectrophotometry is not as structurally informative as NMR or IR, it is a simple, rapid, and non-destructive method for the quantitative determination of this compound in various samples. sci-hub.se The intensity of the absorption is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Immunochemical Techniques for Biomarker Detection in Research (Acknowledging Limitations)

Immunochemical techniques, such as enzyme-linked immunosorbent assays (ELISAs), are widely used in research for the detection and quantification of hormones and their metabolites in biological matrices. These methods rely on the specific binding of an antibody to its target antigen. In the context of this compound research, immunoassays could theoretically be developed to detect the compound or its metabolites as biomarkers.

However, the application of immunochemical techniques for the direct detection of this compound faces significant limitations. The development of highly specific antibodies that can distinguish this compound from the endogenous parent hormone, estradiol, and other related steroid esters is a considerable challenge. Cross-reactivity with structurally similar compounds is a common issue that can lead to inaccurate quantification.

Furthermore, most commercially available immunoassay kits are designed to detect estradiol itself. researchgate.net While these could be used to measure total estradiol levels after hydrolysis of the ester, they would not provide direct information about the concentration of the intact this compound ester. For research purposes requiring the specific measurement of the ester, chromatographic methods coupled with mass spectrometry are generally more reliable and specific. researchgate.net It is also important to note that the limit of detection (LOD) and limit of quantification (LOQ) of immunoassays may not always be sufficient for detecting the low concentrations of xenobiotics or their metabolites found in some biological samples. nih.govnih.gov

Development of Green Analytical Chemistry (GAC) Methods for this compound Research

Green Analytical Chemistry (GAC) is a growing field focused on developing analytical procedures that are more environmentally friendly and safer for human health. xjtu.edu.cn The principles of GAC aim to minimize or eliminate the use and generation of hazardous substances throughout the analytical process. acs.org The development of GAC methods for the analysis of this compound is an important area of research.

Key strategies in the development of green analytical methods for this compound include:

Miniaturization and Automation: Reducing the scale of the analysis, for instance, through microextraction techniques, significantly decreases the consumption of solvents and reagents. researchgate.net Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are green alternatives to traditional liquid-liquid extraction. acs.orgresearchgate.net

Use of Greener Solvents: Replacing toxic organic solvents with more benign alternatives, such as supercritical fluids, ionic liquids, or water-based systems, is a core principle of GAC. researchgate.net

Waste Reduction: Implementing methods that generate minimal waste is crucial. researchgate.net

Several metrics have been developed to assess the greenness of analytical methods, including the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and the Green Analytical Procedure Index (GAPI). xjtu.edu.cnnih.gov These tools evaluate various aspects of an analytical procedure, such as the toxicity of reagents, energy consumption, and waste generation, to provide a quantitative measure of its environmental impact. nih.gov The application of these principles and metrics to the analysis of this compound can lead to the development of more sustainable and safer analytical workflows, such as continuous solid-phase extraction followed by gas chromatography-mass spectrometry, which has been shown to be a robust and green method for determining hormones in water samples. nih.gov

Preclinical Research Models for Mechanistic Elucidation

Animal Models for Pharmacological and Metabolic Studies

Animal models are indispensable for studying the systemic effects of estradiol (B170435) 3-heptanoate, including its pharmacokinetics, metabolism, and impact on various organ systems.

Ovariectomized (OVX) rodents are the most common and well-established models for studying the effects of estrogen deficiency and replacement. nih.gov The surgical removal of the ovaries ablates the primary source of endogenous estrogens, creating a state analogous to menopause. mdpi.com This allows researchers to administer an exogenous estrogen, such as estradiol 3-heptanoate, and study its specific effects without the confounding influence of cycling endogenous hormones. nih.gov

These models are crucial for investigating the role of estrogens in regulating energy balance, glucose metabolism, and neuroinflammation. mdpi.comnih.gov For instance, studies in OVX rats have demonstrated that estradiol treatment can protect against high-fat diet-induced microgliosis (an inflammatory response) in brain regions that control food intake. nih.gov Furthermore, OVX models have shown that estrogen deficiency can impair glucose tolerance, an effect that is reversible with estradiol administration. mdpi.com

| Research Area | Key Findings in OVX Rodent Models with Estradiol Replacement | Reference |

|---|---|---|

| Neuroprotection | Estradiol attenuates high-fat diet-induced inflammation (microgliosis) in the hypothalamus. | nih.gov |

| Metabolism | Ovariectomy impairs glucose tolerance, while estradiol substitution improves it. | mdpi.com |

| Energy Balance | Estrogens administered to ovariectomized mice can normalize body weight and restore insulin (B600854) sensitivity. | mdpi.com |

While rodent models are widely used, large animal models can offer unique insights into metabolic processes that may more closely resemble human physiology in certain aspects. Goats, for example, are used in reproductive and metabolic research to study hormonal profiles during different physiological states. ijvets.com

Investigations in goats can determine serum levels of estrogens and their metabolites, providing a picture of the compound's distribution and persistence. ijvets.com Studying the metabolism of estrogen esters in such models can reveal species-specific differences in how the ester is cleaved to release the active 17β-estradiol and how the parent compound is subsequently metabolized and excreted. dntb.gov.ua

Genetically modified animal models provide powerful tools to dissect the specific roles of enzymes and receptors in estrogen signaling. The aromatase knockout (ArKO) mouse is a key example. These mice lack the aromatase enzyme (encoded by the Cyp19 gene), which is responsible for the final step in estrogen synthesis. nih.gov Consequently, ArKO mice are estrogen-deficient from birth.

This model allows researchers to distinguish between the organizational effects of estrogens during development and their activational effects in adulthood. Studies on ArKO mice have demonstrated that the absence of estrogen during development leads to severe impairments in female sociosexual behaviors in adulthood, even when estradiol is administered as a replacement therapy. nih.gov This indicates that estrogen plays a critical role in the permanent organization of neural circuits governing these behaviors. The ArKO model is invaluable for understanding the fundamental biological roles that compounds like this compound could fulfill when endogenous estrogen synthesis is absent. nih.govnih.gov

| Genotype | Phenotype in Females | Implication for Estrogen Research |

|---|---|---|

| Aromatase Knockout (ArKO) | Infertile, hemorrhagic cystic ovaries, impaired sexual receptivity and other sociosexual behaviors. | Demonstrates the critical role of endogenous estrogen for normal reproductive development and brain organization. nih.govnih.gov |

| Estrogen Receptor Alpha Knockout (αERKO) | Infertile, hypoplastic uterus, lack of mammary gland development, ovaries develop hemorrhagic cysts. | Highlights the essential functions of ERα in mediating estrogen's effects on reproductive tissues. nih.govmdpi.com |

Ex Vivo Tissue Perfusion and Incubation Systems for Metabolic Studies

There are no publicly available scientific studies that have utilized ex vivo tissue perfusion or incubation systems to specifically investigate the metabolism of this compound. Research on other estradiol esters has indicated that hydrolysis by esterases is a key metabolic step, with the rate of this process potentially being influenced by the length of the ester chain. However, direct experimental data for this compound is lacking.

Applications in Early Drug Discovery Research (Lead Identification, Optimization)

There is no information in the available scientific literature to suggest that this compound has been specifically utilized as a lead compound or in the process of lead optimization in early drug discovery research. While estradiol and its derivatives are important scaffolds in the development of new therapeutics, specific research findings detailing the role of the 3-heptanoate ester in lead identification or optimization are not available. The primary use of esterifying estradiol is generally to create prodrugs with modified pharmacokinetic properties, a strategy that falls under the broad umbrella of drug optimization. However, specific data on this compound in this context is absent from the current scientific record.

Pharmaceutical Research and Formulation Science Academic Focus

Prodrug Design Strategies for Modulated Release Kinetics

The esterification of estradiol (B170435) to form estradiol 3-heptanoate is a classic example of a prodrug strategy. Prodrugs are inactive or less active drug precursors that are converted into the active pharmacological agent within the body. ijnrd.orgmdpi.com This approach is often employed to overcome limitations of the parent drug, such as poor solubility, rapid metabolism, or unfavorable pharmacokinetic properties. ijnrd.orgmdpi.com

The primary goal of creating an estradiol ester like the 3-heptanoate is to modulate its release kinetics for a prolonged duration of action. By attaching a lipophilic heptanoate (B1214049) ester chain to the estradiol molecule, its solubility in oil-based vehicles is increased, and its rate of absorption from an injection site is slowed. iiab.mewikipedia.org This creates a depot effect, where the prodrug is gradually released from the injection site and subsequently hydrolyzed by esterase enzymes in the body to release the active 17β-estradiol. wikipedia.orgguidetopharmacology.org

The length and nature of the esterifying fatty acid chain are critical determinants of the release rate and duration of action. Longer-chain esters, such as heptanoates, generally exhibit a longer half-life compared to shorter-chain esters like valerate (B167501). guidetopharmacology.orgnih.gov This principle allows for the rational design of estradiol prodrugs with tailored release profiles to meet specific therapeutic needs. Research in this area explores various ester moieties to optimize the balance between lipophilicity, enzymatic cleavage rates, and the resulting pharmacokinetic profile. iiab.meactamedicamarisiensis.ro

Advanced Drug Delivery Systems for Controlled Release Research

To further refine the controlled release of estradiol esters like this compound, researchers are investigating various advanced drug delivery systems. These systems aim to provide more precise control over the release rate, improve stability, and potentially enable alternative routes of administration.

Nanostructured Lipid Carriers (NLCs) for Estradiol Esters

Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect, less-ordered lipid matrix. pensoft.netnih.gov This unstructured core offers several advantages for drug delivery, including high drug-loading capacity, reduced drug expulsion during storage, and the potential for sustained drug release. pensoft.netnih.govresearchgate.net

For lipophilic compounds like estradiol esters, NLCs provide an attractive delivery vehicle. The lipid matrix can effectively encapsulate the drug, and the release can be modulated by the composition of the lipid blend. nih.gov Research has shown that NLCs can be formulated to a size range of approximately 100-200 nm with a high encapsulation efficiency for estradiol derivatives. researchgate.netresearchgate.netscielo.br The release from NLCs is often biphasic, with an initial burst release followed by a sustained release phase, which can be advantageous for certain therapeutic applications. researchgate.net Furthermore, the use of biocompatible lipids reduces potential toxicity. researchgate.net

Table 1: Physicochemical Properties of 17-α-Estradiol Loaded NLCs

| Parameter | Value |

|---|---|

| Average Diameter | 96 ± 15 nm |

| Zeta Potential | -17 ± 6 mV |

| Encapsulation Efficiency | 99.6 ± 0.3% |

Data from a study on 17-α-estradiol loaded NLCs, demonstrating the potential of NLCs as a delivery system. researchgate.netscielo.br

Thermo-reversible Gels and In Situ Implants for Sustained Release Research

Thermo-reversible gels are polymer-based systems that exhibit a sol-gel transition in response to temperature changes. mdpi.comnih.gov These materials are typically liquid at room temperature, facilitating easy injection, and then form a gel depot at body temperature. pharmtech.com This in situ gelling property makes them promising candidates for sustained-release formulations of drugs like estradiol esters.